molecular formula C10H16N2O2 B259161 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione

6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione

Cat. No. B259161
M. Wt: 196.25 g/mol
InChI Key: ZXXWYANNUGBFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as Methylphenidate, which is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been extensively studied for its biochemical and physiological effects on the human body.

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances the activity of the central nervous system. This mechanism of action is responsible for the therapeutic effects of this compound in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione are well documented. This compound has been shown to improve attention, cognitive function, and memory in individuals with 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. It also enhances wakefulness and reduces daytime sleepiness in individuals with narcolepsy. However, prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its pharmacological and therapeutic properties. However, this compound also has some limitations for lab experiments. It is a controlled substance that requires special handling and storage. It can also be expensive to obtain and may have limited solubility in certain solvents.

Future Directions

There are several future directions for the study of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. One direction is the development of new drugs that target the central nervous system and have fewer side effects than methylphenidate. Another direction is the study of the long-term effects of this compound on the brain and the body. This will help to identify potential risks and benefits of prolonged use of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to optimize its use in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.

Synthesis Methods

The synthesis of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the reaction of 2-oxo-2H-pyrimidine-1-acetic acid with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.

Scientific Research Applications

6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has been widely used in scientific research for its pharmacological and therapeutic properties. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. This compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine, which play a crucial role in the regulation of attention and arousal.

properties

Product Name

6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-5-10(3,4)12-8(13)6-7(2)11-9(12)14/h6H,5H2,1-4H3,(H,11,14)

InChI Key

ZXXWYANNUGBFOU-UHFFFAOYSA-N

SMILES

CCC(C)(C)N1C(=O)C=C(NC1=O)C

Canonical SMILES

CCC(C)(C)N1C(=O)C=C(NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.